3-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide
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Description
The compound is an organic molecule that contains a benzamide group, a methoxy group, and a tetrahydropyran group . Tetrahydropyran is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, tetrahydropyranyl ethers, which are similar to part of this compound, are commonly used in organic synthesis. They are derived from the reaction of alcohols and 3,4-dihydropyran .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Tetrahydropyran, for example, exists in its lowest energy Cs symmetry chair conformation .Chemical Reactions Analysis
Tetrahydropyranyl ethers, similar to part of this compound, are resilient to a variety of reactions. The alcohol can later be restored by acid-catalyzed hydrolysis .Scientific Research Applications
Synthesis and Chemical Reactions
Diverse Synthetic Applications : Research has shown the versatility of tetrahydro-2H-pyran-4-yl and methoxy benzamide derivatives in synthesizing a wide range of compounds. For instance, the oxidative carbon-hydrogen bond activation and click chemistry have been employed to generate a library of substituted tetrahydropyrans, indicating the potential for creating structurally diverse molecules for further biological evaluation (Zaware et al., 2011).
Antihypertensive and Antiallergic Agents : Compounds structurally related to the query have been synthesized with the aim of developing new antihypertensive and antiallergic medications. These studies highlight the therapeutic potential of such derivatives in treating chronic conditions by modulating biological targets like potassium channels (Cassidy et al., 1992).
Pharmacological Investigations
Anti-Inflammatory and Analgesic Activities : Novel benzodifuranyl derivatives derived from visnaginone and khellinone, incorporating the tetrahydropyran motif, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds have shown significant COX-2 inhibitory activity, suggesting their potential as new therapeutic agents (Abu‐Hashem et al., 2020).
Neuroleptic Activity : Research into benzamides and their analogs has uncovered compounds with potent neuroleptic activity, indicating their usefulness in developing treatments for psychotic disorders. Such studies underscore the importance of structural diversity in discovering new drugs with fewer side effects (Iwanami et al., 1981).
Material Science Applications
- Conductive Polymers for Sensing Applications : Conductive aromatic polyamides incorporating tetrahydropyran units have been developed for modifying electrodes to detect anticancer drugs electrochemically. This research illustrates the interdisciplinary applications of these compounds, extending their utility beyond pharmacology into materials science and sensing technologies (Abdel-Rahman et al., 2023).
properties
IUPAC Name |
3-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-18-13-4-2-3-12(11-13)15(17)16-7-10-20-14-5-8-19-9-6-14/h2-4,11,14H,5-10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVVBNXCPOLFFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCSC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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